4-Methyl-3-decen-5-ol, (3E)-(R)-
Description
Chemical Class and Stereoisomerism of 4-Methyl-3-decen-5-ol (B1237749), (3E)-(R)-
4-Methyl-3-decen-5-ol, (3E)-(R)- belongs to the chemical class of alkenols. ontosight.ai This classification signifies that its molecular structure contains both a carbon-carbon double bond (alkene) and a hydroxyl group (-OH) attached to a carbon atom (alcohol). ontosight.ai The backbone of the molecule is a ten-carbon chain, characteristic of a decene, with a methyl group at the fourth carbon and the hydroxyl group at the fifth carbon. ontosight.ai
The stereoisomerism of this compound is precisely defined by the "(3E)-(R)-" notation. This nomenclature is crucial for distinguishing it from its other stereoisomeric forms.
The (3E) designation: This refers to the geometry of the double bond located between the third and fourth carbon atoms. The 'E' stands for entgegen, which is German for "opposite". It indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. ontosight.ai
The (R) designation: This describes the configuration at the chiral center, which is the fifth carbon atom where the hydroxyl group is attached. The 'R' comes from the Latin word rectus, meaning "right", and specifies the spatial arrangement of the groups around this stereocenter. ontosight.ai This specific configuration influences the molecule's optical activity. ontosight.ai
The combination of these structural features results in a molecule with specific chemical and physical properties, which are detailed in the table below.
Table 1: Chemical and Physical Properties of 4-Methyl-3-decen-5-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂O nih.govchemspider.comncats.ionih.gov |
| Average Mass | 170.296 g/mol chemspider.com |
| Monoisotopic Mass | 170.167065 Da chemspider.com |
| Appearance | Clear, colorless to pale yellow liquid chemicalbook.comventos.com |
This table is interactive. Users can sort columns by clicking on the headers.
Significance in Contemporary Chemical and Biological Investigations
The distinct properties of 4-Methyl-3-decen-5-ol, (3E)-(R)- have positioned it as a compound of interest in several areas of research and application.
In the field of fragrance chemistry, this compound, also known by the trade name Undecavertol, is valued for its complex and pleasant aroma. chemicalbook.com It is utilized in modern perfume oils as an alternative to methyl alkynoates. chemicalbook.com Its use extends to a wide array of consumer products, including cosmetics, personal care items, washing and cleaning agents, air care products, and polishes. europa.eu
From a biological perspective, 4-Methyl-3-decen-5-ol is found in nature in certain plants and insects, where it can function as a pheromone. ontosight.ai Pheromones are chemical signals used for communication between members of the same species, and the synthesis of such compounds is an active area of research for applications in pest management. ontosight.aiscielo.br
Furthermore, scientific investigations have explored the potential biological activities of this compound and its analogs. ontosight.ai Research has indicated potential antimicrobial, antifungal, and insecticidal properties. ontosight.ai These findings suggest that 4-Methyl-3-decen-5-ol and related structures could be developed into natural pest control agents in agriculture. ontosight.ai A patent has also mentioned the use of this compound in compositions designed to counteract fecal malodor. google.com
Table 2: Identifiers for 4-Methyl-3-decen-5-ol
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (3E)-4-Methyl-3-decen-5-ol chemspider.com |
| CAS Number | 81782-77-6 (for the mixture of stereoisomers) chemspider.com |
| PubChem CID | 40428776 (for the (3E)-(R)- isomer) nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
Inability to Fulfill Request Due to Lack of Evidence for Natural Occurrence
Initial research and investigation into the chemical compound 4-Methyl-3-decen-5-ol, (3E)-(R)-, reveal a significant discrepancy with the premise of the requested article. All available scientific and commercial data indicate that this compound is a synthetic fragrance ingredient and does not occur naturally. Therefore, generating an article focused on its "Biosynthetic Pathways and Natural Occurrence" is not feasible.
Key findings from the investigation include:
Explicit Statements of Synthetic Origin: Multiple sources directly state that the compound is not found in nature. For instance, industry resources unequivocally mention that "Undecavertol® is not available in its natural state."
History of Synthetic Development: The compound was developed by the fragrance and flavor company Givaudan during research aimed at identifying and mimicking the trace scent components of lily-of-the-valley. This history underscores its synthetic origins as a nature-identical or fantasy fragrance molecule.
Absence in Natural Product Databases: Searches for 4-Methyl-3-decen-5-ol, (3E)-(R)- in comprehensive databases of natural products, including those focused on plant volatiles and insect semiochemicals, yielded no results. There is no documented isolation of this specific stereoisomer from any floral or entomological source.
Lack of Biosynthetic Information: Consequently, there is no scientific literature proposing or detailing a biosynthetic pathway for 4-Methyl-3-decen-5-ol, (3E)-(R)-. General biosynthetic pathways for fatty alcohols and branched-chain compounds exist, but there is no specific research linking these to the formation of this particular molecule in any organism.
Given the user's strict instructions to generate content solely based on the provided outline, which is entirely predicated on the natural occurrence and biosynthesis of 4-Methyl-3-decen-5-ol, (3E)-(R)-, it is impossible to produce a scientifically accurate and informative article. Proceeding with the requested structure would require fabricating information, which contravenes the core principles of providing factual and reliable content.
Therefore, this response must conclude that the request cannot be fulfilled as the foundational premise is not supported by available evidence.
Structure
2D Structure
3D Structure
Properties
CAS No. |
862009-99-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E,5R)-4-methyldec-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m1/s1 |
InChI Key |
WSTQLNQRVZNEDV-RJCSOLBVSA-N |
Isomeric SMILES |
CCCCC[C@H](/C(=C/CC)/C)O |
Canonical SMILES |
CCCCCC(C(=CCC)C)O |
Origin of Product |
United States |
Chemical Ecology and Biological Functionality of 4 Methyl 3 Decen 5 Ol, 3e R
Role as an Insect Pheromone and its Behavioral Ecology
Semiochemicals, or behavior-modifying chemicals, are fundamental to insect life, governing interactions related to mating, aggregation, alarm, and territory marking. Pheromones, a class of semiochemicals used for intraspecific communication, are often highly specific, relying on precise chemical structures and blend ratios to convey information. tandfonline.comnih.gov 4-Methyl-3-decen-5-ol (B1237749) has been identified as a compound that serves as a pheromone in some insect species. ontosight.ai
The activity of an insect pheromone is rarely attributable to a single molecule. More commonly, it is the specific blend of several compounds, including structural isomers and stereoisomers, that elicits a complete and species-specific behavioral response. nih.gov While 4-Methyl-3-decen-5-ol, (3E)-(R)- is known to have pheromonal activity, its efficacy is deeply connected to the context of the chemical blend in which it is presented. ontosight.ai The precise ratio of components is critical for species recognition, preventing hybridization with closely related species. slu.se
For instance, research on the aggregation pheromone of the red flour beetle (Tribolium castaneum) found that a mixture of the (4R,8R) and (4R,8S) isomers of 4,8-dimethyldecanal (B1216375) was approximately ten times more attractive than the (4R,8R) isomer by itself. researchgate.net This highlights the synergistic effect that can occur within a pheromone blend. Similarly, the specificity of pheromones is often absolute. In many moth species, sex pheromones consist of C10–C18 unsaturated alcohols, aldehydes, or acetates, where even a subtle change in the double bond position or geometry can render the molecule inactive or even inhibitory. nih.gov
The use of pheromones is a key strategy in integrated pest management for monitoring, mass trapping, or mating disruption. cabidigitallibrary.orgdiva-portal.org The successful application of these techniques depends on the synthesis of highly pure, specific isomers that accurately mimic the natural pheromone blend of the target pest. diva-portal.org
Insects detect volatile pheromones through a sophisticated olfactory system, primarily located in their antennae. nih.gov The process begins when a pheromone molecule enters the pores of an olfactory sensillum and binds to an Odorant-Binding Protein (OBP). The OBP transports the hydrophobic pheromone across the aqueous sensillar lymph to an Olfactory Receptor (OR).
ORs are G protein-coupled receptors (GPCRs) located on the dendritic membrane of olfactory sensory neurons. nih.gov Upon binding of the specific pheromone ligand, the OR activates an intracellular signaling cascade. This typically involves the Gαolf G-protein subunit, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain for processing. nih.gov
While this is the general mechanism of insect olfaction, specific studies detailing the precise ORs and signal transduction pathways that recognize 4-Methyl-3-decen-5-ol, (3E)-(R)- in insects are not extensively documented in publicly available literature. However, demonstrating its fundamental ability to interact with such receptors, the compound has been identified as a ligand for the human olfactory receptor OR5K1. zhanggroup.orggoogle.com
The chirality of a pheromone molecule is often a critical determinant of its biological activity. tandfonline.com Many insect olfactory receptors are highly enantioselective, meaning they can distinguish between a molecule and its non-superimposable mirror image (enantiomer). As a result, often only one specific stereoisomer is biologically active, while others may be inactive or even inhibitory. slu.se
The synthesis and bioassay of all possible stereoisomers are crucial for identifying the active component of a pheromone. A compelling example is the aggregation pheromone of the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais), a compound named Sitophilure ((4S, 5R)-5-hydroxy-4-methyl-3-heptanone). researchgate.netcabidigitallibrary.org Laboratory bioassays following the synthesis of its four stereoisomers revealed that only the (4S,5R) isomer was active, confirming the absolute necessity of stereochemical purity for its function. researchgate.net Further examples abound in the insect world, illustrating the dramatic differences in efficacy between stereoisomers.
| Insect Species | Pheromone Component | Active Stereoisomer(s) | Inactive or Antagonistic Stereoisomer(s) | Relative Efficacy/Notes | Reference |
|---|---|---|---|---|---|
| Leaf-cutter Ant (Atta texana) | 4-Methyl-3-heptanone (Alarm Pheromone) | (S)-(+)-isomer | (R)-(-)-isomer | The (S)-isomer is 400 times more effective at eliciting an alarm response than the (R)-isomer. | slu.se |
| Gypsy Moth (Lymantria dispar) | Disparlure (Sex Pheromone) | (7R, 8S)-enantiomer | (7S, 8R)-enantiomer (antipode) | The naturally produced (7R, 8S)-enantiomer is approximately one million times more effective as an attractant than its antipode. | slu.se |
| Rice Weevil (Sitophilus oryzae) | Sitophilure (Aggregation Pheromone) | (4S, 5R)-isomer | Other three stereoisomers | Bioassays confirmed that only the (4S, 5R) stereoisomer elicited an aggregation response. | researchgate.netcabidigitallibrary.org |
The high specificity of pheromones is a cornerstone of reproductive isolation, ensuring that individuals mate only with members of their own species. Stereochemistry plays a vital role in this process, creating private communication channels. slu.se
A classic example of this is the reciprocal antagonism observed between the Japanese beetle (Popillia japonica) and the Osaka beetle (Anomala osakana). The sex pheromone for the Japanese beetle is (R)-japonilure. Its enantiomer, (S)-japonilure, is not only inactive for the Japanese beetle but acts as a potent behavioral antagonist, inhibiting attraction. Conversely, (S)-japonilure is the sex pheromone for the Osaka beetle, for which (R)-japonilure is an antagonist. slu.se This elegant system effectively prevents inter-species mating attempts.
Within a single species, minor variations in the ratios of pheromone blend components can communicate different information, such as distinguishing between different colonies, kin groups, or castes. slu.se Therefore, the precise stereochemistry and blend composition involving 4-Methyl-3-decen-5-ol, (3E)-(R)- are likely crucial for mediating complex social and reproductive behaviors within the species that utilize it.
Involvement in Plant Defense Mechanisms and Inter-Organismal Signaling
In addition to its role in insects, 4-Methyl-3-decen-5-ol is also found naturally in certain plants. ontosight.ai Plants produce a vast array of secondary metabolites, many of which function as allelochemicals—compounds that influence the growth, survival, and reproduction of other organisms. These chemicals are a primary component of a plant's defense against herbivores and pathogens. mdpi.com
It has been suggested that 4-Methyl-3-decen-5-ol may play a role in these plant defense mechanisms. ontosight.ai Volatile organic compounds released by plants can act as repellents to herbivores or attractants for the natural enemies of those herbivores. However, specific research studies detailing the precise function of 4-Methyl-3-decen-5-ol, (3E)-(R)- as a plant defense compound, including its mode of action and ecological impact, are not widely available in the current scientific literature.
Assessment of Antimicrobial and Antifungal Properties of 4-Methyl-3-decen-5-ol, (3E)-(R)- Analogues
There is growing interest in the potential biological activities of 4-Methyl-3-decen-5-ol and its structural analogues, including their use as antimicrobial and antifungal agents. ontosight.ai Research in this area explores their potential for applications in agriculture as natural pest control agents or in consumer products. ontosight.aieuropa.eu
One patent, for instance, includes 4-methyl-3-decen-5-ol in a list of aliphatic alcohols that can be incorporated into compositions as antimicrobial actives to combat body odor. europa.eu This suggests a recognized potential for the compound in inhibiting microbial growth.
However, comprehensive studies detailing the antimicrobial and antifungal efficacy of specific analogues of 4-Methyl-3-decen-5-ol, (3E)-(R)-, including quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, are not extensively reported in the reviewed literature. While the broader class of alkenols and related natural products are known to possess such properties, specific data for analogues of this particular compound remains an area for further investigation.
Advanced Analytical and Spectroscopic Characterization in Research on 4 Methyl 3 Decen 5 Ol, 3e R
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of 4-Methyl-3-decen-5-ol (B1237749), providing essential data on isomeric purity and reaction efficiency. The separation of its closely related stereoisomers is a significant analytical challenge that necessitates specialized approaches.
Gas Chromatography in Reaction Progress Monitoring and Product Analysis
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a primary tool for the analysis of volatile compounds like 4-Methyl-3-decen-5-ol. In synthetic chemistry, GC is routinely used to monitor the progress of reactions, such as the Grignard reaction between an appropriate organomagnesium halide and 2-methyl-2-pentenal (B83557) used to produce the compound. chemicalbook.com By taking aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of the product, allowing for optimization of reaction conditions.
A crucial application of GC is the assessment of the final product's purity. This analysis focuses on quantifying the isomeric ratio, particularly the proportion of the desired (3E)- isomer relative to the (3Z)- isomer. Commercial specifications often require a high percentage of the trans (E) isomer for the desired odor profile. ventos.com Retention indices, such as the Kováts Index (KI), are used in conjunction with mass spectra to provide confident identification of the compound against reference libraries, which is especially important when analyzing complex mixtures like essential oils. scribd.comdiabloanalytical.com
| Parameter | Technique | Application in (3E)-(R)-4-Methyl-3-decen-5-ol Analysis | Typical Finding/Target |
| Isomeric Ratio | GC-FID | Determination of (E)- vs. (Z)-isomer content in the final product. | Sum of isomers > 97%, with the (3E)- (trans) isomer > 95%. ventos.com |
| Reaction Completion | GC | Monitoring the disappearance of starting materials (e.g., 2-methyl-2-pentenal). | Optimization of reaction time and temperature. |
| Compound Identification | GC-MS | Confirmation of molecular identity in complex matrices. | Matching of retention time and mass spectrum with a known standard. |
High-Performance Liquid Chromatography for Isomeric Resolution
While GC is effective for geometric isomer analysis, High-Performance Liquid Chromatography (HPLC) is the superior technique for resolving the enantiomers—(R)- and (S)-4-methyl-3-decen-5-ol. The separation of these optical isomers is critical as they can possess distinct biological activities and sensory properties. google.com This resolution is typically achieved using chiral HPLC.
In this method, a chiral stationary phase (CSP) is used in the chromatography column. These phases are themselves enantiomerically pure and interact differently with the (R) and (S) enantiomers of the analyte as it passes through the column. This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs effective for separating chiral alcohols include those based on polysaccharide derivatives (like cellulose (B213188) or amylose) and Pirkle-type or "brush-type" phases. In some research contexts, the alcohol may be derivatized with a chiral resolving agent prior to analysis to enhance separation on a non-chiral column, a technique also used to prepare for NMR analysis. mdpi.com
| Chiral Stationary Phase (CSP) Type | Chromatographic Technique | Suitability for (3E)-(R)-4-Methyl-3-decen-5-ol | Separation Principle |
| Polysaccharide Derivatives | HPLC | High | Forms transient diastereomeric complexes with enantiomers via hydrogen bonding and dipole-dipole interactions. |
| Cyclodextrin Derivatives | GC, HPLC | Moderate to High | Enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to differential retention. |
| Pirkle-type (Brush-type) | HPLC | Moderate | Utilizes π-π interactions, hydrogen bonding, and steric hindrance to resolve enantiomers, often of derivatized analytes. |
Spectroscopic Methods for Definitive Stereochemical and Structural Elucidation
Spectroscopy provides unambiguous structural information, confirming molecular connectivity and, crucially, the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. While standard ¹H and ¹³C NMR spectra confirm the basic carbon skeleton, double bond geometry (E/Z), and functional groups of 4-methyl-3-decen-5-ol, more advanced methods are required to assign the absolute configuration (R or S) at the C5 stereocenter.
One established method involves derivatizing the chiral alcohol with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), to form a mixture of diastereomeric esters. mdpi.com These diastereomers can be separated by chromatography and then analyzed by ¹H NMR. The chiral auxiliary creates a distinct magnetic environment for the protons near the stereocenter in each diastereomer. By analyzing the differences in chemical shifts (Δδ = δS - δR), particularly for protons on either side of the newly formed ester linkage, and applying established models (e.g., the diamagnetic anisotropy sector rule), the absolute configuration of the original alcohol can be definitively assigned. mdpi.com
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a highly specific tool for identifying 4-methyl-3-decen-5-ol in a mixture. The mass spectrometer ionizes the molecule and separates the resulting charged fragments based on their mass-to-charge ratio (m/z).
The resulting mass spectrum serves as a molecular fingerprint. For 4-methyl-3-decen-5-ol, the molecular ion peak [M]⁺ would appear at an m/z corresponding to its molecular weight (170.1671 for the monoisotopic mass). chemspider.com Key fragmentation patterns for this allylic alcohol would include the loss of a water molecule [M-18]⁺ and characteristic cleavages of the alkyl chain, which help to confirm its structure. researchgate.net
Furthermore, the high sensitivity of MS makes it ideal for metabolite profiling. In biological or environmental studies, MS can detect and identify trace amounts of the compound and its metabolic byproducts. This is essential for understanding its biotransformation pathways, where the parent molecule is modified by organisms into related compounds, such as its corresponding ketone, 4-methyl-3-decen-5-one.
Computational Chemistry and Conformational Analysis in Stereoselective Studies
Computational chemistry provides theoretical insight into the molecule's structure and stability, complementing experimental data. Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are used to model the three-dimensional structure of (3E)-(R)-4-methyl-3-decen-5-ol. researchgate.net
These calculations are used to perform a conformational analysis, which identifies the molecule's most stable, low-energy spatial arrangements (conformers). Understanding the preferred conformation is vital in stereoselective synthesis. The shape of the molecule and the steric hindrance around the reactive sites (the double bond and the hydroxyl group) dictate how a chiral catalyst or reagent can approach. acs.org By modeling the transition states of a reaction, chemists can predict and explain why one enantiomer is formed preferentially over the other. This theoretical understanding accelerates the development of highly efficient stereoselective synthetic routes, which are crucial for producing enantiomerically pure compounds. google.com
| Computational Method | Information Provided for (3E)-(R)-4-Methyl-3-decen-5-ol | Relevance to Research |
| Density Functional Theory (DFT) | Optimized molecular geometry, potential energy surface, vibrational frequencies. researchgate.net | Predicts the most stable conformers and supports interpretation of spectroscopic (e.g., IR, Raman) data. |
| Conformational Search | Identification of all stable low-energy conformers. | Essential for understanding how the molecule presents itself to reactants in a solution. |
| Transition State Modeling | Energy and structure of reaction intermediates and transition states. | Explains the origin of stereoselectivity in asymmetric synthesis by calculating the energy barriers for pathways leading to different stereoisomers. acs.org |
Application of Molecular Mechanics Calculations for Reaction Outcome Prediction
In the stereoselective synthesis and reaction planning for complex molecules like 4-Methyl-3-decen-5-ol, (3E)-(R)-, computational chemistry serves as a powerful predictive tool. Among the various computational methods, molecular mechanics (MM) calculations offer a balance of computational efficiency and accuracy for predicting the stereochemical outcomes of reactions. This approach is particularly valuable in understanding and forecasting the diastereoselectivity of reactions involving acyclic and conformationally flexible molecules.
The fundamental principle behind using molecular mechanics to predict reaction outcomes is rooted in the relationship between the conformational energies of the substrate and the transition states of possible reaction pathways. For a reaction to proceed, the reactants must pass through a high-energy transition state. The relative energies of the different possible transition states determine the ratio of the resulting products. According to the Curtin-Hammett principle, for a system with rapidly interconverting conformers leading to different products, the product ratio is determined by the difference in the free energies of the respective transition states.
While a full analysis of transition state energies often requires more computationally intensive methods like Density Functional Theory (DFT), molecular mechanics calculations are frequently employed to analyze the ground-state conformational preferences of the starting materials. helsinki.fi By identifying the lowest-energy conformers and their relative populations (calculated using the Boltzmann distribution), researchers can infer the likely trajectory of a reaction. helsinki.fi The assumption is that the lowest-energy ground-state conformers will lead to the lowest-energy transition states, thus favoring the formation of a particular stereoisomer. This approach has been successfully applied to predict the diastereomeric ratios in reactions of macrolides and other complex acyclic systems. helsinki.fi
High diastereoselectivity in reactions of open-chain substrates is achieved through effective control of the molecule's conformation. researchgate.net This conformational control is key to maximizing the desired stereochemical outcome. researchgate.net In the case of allylic alcohols like 4-Methyl-3-decen-5-ol, (3E)-(R)-, the hydroxyl group can significantly influence the direction of reagent attack, a phenomenon known as allylic strain. Molecular mechanics can model the steric and electronic interactions that govern these conformational preferences.
While direct and specific research applying molecular mechanics calculations to predict reaction outcomes for 4-Methyl-3-decen-5-ol, (3E)-(R)- is not extensively documented in publicly available literature, the established principles for other acyclic allylic alcohols and flexible molecules provide a clear framework for how such an analysis would be conducted. For instance, in a hypothetical diastereoselective epoxidation of the double bond in 4-Methyl-3-decen-5-ol, (3E)-(R)-, molecular mechanics would be used to:
Perform a conformational search: This would identify all possible low-energy arrangements of the molecule in three-dimensional space.
Calculate the relative energies of the conformers: Each identified conformer would have an associated steric energy.
Determine the Boltzmann population: Based on their relative energies, the population of each conformer at a given temperature can be calculated.
Analyze the accessibility of the double bond: For each of the most populated conformers, the steric hindrance around the double bond from the two faces (re and si) would be assessed.
Predict the major product: The face of the double bond that is less sterically hindered in the most stable conformer(s) would be predicted to be the site of preferential attack by the reagent, leading to the major diastereomeric product.
The table below illustrates a hypothetical outcome of a molecular mechanics-based conformational analysis for 4-Methyl-3-decen-5-ol, (3E)-(R)-, and how it might be used to predict the outcome of a facial-selective reaction.
| Conformer | Relative Steric Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Predicted Facial Selectivity for Epoxidation |
| A | 0.00 | 75.3 | re face favored |
| B | 0.50 | 20.1 | si face favored |
| C | 1.20 | 4.6 | re face slightly favored |
In this hypothetical example, Conformer A is the most stable and significantly populated. The analysis of its structure would likely reveal a specific orientation of the substituents that shields one face of the alkene, leading to the prediction of a major diastereomer. This type of computational pre-screening is invaluable for designing synthetic routes that maximize the yield of the desired stereoisomer, thereby reducing the need for extensive empirical optimization and costly separation of isomers.
Further refinement of these predictions can be achieved by combining molecular mechanics with more advanced computational methods. For instance, the low-energy conformers identified by molecular mechanics can be used as starting points for higher-level DFT calculations to obtain more accurate transition state energies, leading to a more quantitative prediction of the product ratio.
Future Research Trajectories and Academic Applications of 4 Methyl 3 Decen 5 Ol, 3e R
Discovery of Novel Biological Roles and Underlying Molecular Mechanisms
While 4-Methyl-3-decen-5-ol (B1237749) is recognized for its role as a fragrance ingredient with a floral, green, and violet-like scent, its biological activities are a growing area of interest. fragranceconservatory.comventos.com The compound and its analogs are being investigated for potential antimicrobial, antifungal, and insecticidal properties. ontosight.ai These characteristics position them as potential candidates for agricultural applications as natural pest control agents and in medicine as antimicrobial agents. ontosight.ai
The chirality of the molecule, specifically the (R)-configuration at the C5 stereocenter, is crucial to its biological function. ontosight.ainih.gov Future research will likely focus on elucidating the specific molecular mechanisms through which this compound exerts its effects. This could involve identifying target receptors or enzymes in various organisms and understanding how the stereochemistry of the molecule influences these interactions. Such studies are fundamental to unlocking its full potential in various biological applications.
Development of Innovative and Sustainable Stereoselective Synthesis Protocols
The synthesis of 4-Methyl-3-decen-5-ol, particularly with the desired (3E)-(R)- stereochemistry, presents a significant challenge and a key area for research. Traditional methods for its synthesis include the Grignard reaction and the reduction of corresponding ketones. ontosight.aiprepchem.com However, achieving high stereoselectivity in these processes is often a focal point of optimization.
Current research is exploring more innovative and sustainable methods for its synthesis. One patented method describes the preparation of the related ketone, 4-methyl-3-decen-5-one, through the selective oxidation of 4-methyl-3-decen-5-ol using a metal catalyst on a nanoparticle support in the presence of oxygen. google.com This "green process" highlights a move towards more environmentally friendly synthetic routes. google.com
Future work in this area will likely involve the development of novel catalysts and enzymatic processes to achieve higher yields and enantiomeric purity of the desired (3E)-(R)- isomer. The exploration of biocatalysis, in particular, could offer a highly specific and sustainable route to this valuable chiral compound.
Biotechnological Production and Green Chemistry Approaches
The demand for enantiomerically pure compounds in the fragrance and pharmaceutical industries is driving the development of biotechnological and green chemistry approaches for the production of molecules like 4-Methyl-3-decen-5-ol. researchgate.net Natural processes often exhibit a high degree of enantiomeric selectivity, making bioprocesses an attractive and potentially cost-effective source for chiral chemicals. researchgate.net
Researchers are increasingly looking to harness the power of microorganisms and their enzymes to produce specific stereoisomers. This can involve the direct fermentation of renewable feedstocks or the use of isolated enzymes for stereoselective transformations. researchgate.net Such methods align with the principles of green chemistry by reducing the reliance on hazardous reagents and minimizing waste generation. researchgate.net The development of efficient and large-scale biotechnological production methods for (3E)-(R)-4-Methyl-3-decen-5-ol remains a key objective for future research.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Understanding the relationship between the chemical structure of 4-Methyl-3-decen-5-ol and its biological activity is crucial for optimizing its performance in various applications. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for a molecule's desired effects. europa.eu
For 4-Methyl-3-decen-5-ol, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications to the molecule's structure. This could include altering the position and configuration of the double bond, changing the nature of the substituent at the C4 position, and modifying the length of the carbon chain. The insights gained from these studies would be invaluable for designing new molecules with enhanced antimicrobial, insecticidal, or fragrance properties. The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted the importance of SAR in evaluating the safety of fragrance ingredients, which underscores the relevance of this research direction. europa.eu
Interdisciplinary Research in Chemical Ecology and Integrated Pest Management
The natural occurrence of 4-Methyl-3-decen-5-ol and related compounds in insects suggests a potential role in chemical communication. ontosight.ai This opens up exciting possibilities for its application in chemical ecology and Integrated Pest Management (IPM). Pheromones and other semiochemicals play a vital role in the behavior of many insect species, and understanding these chemical signals can lead to the development of highly specific and environmentally friendly pest control strategies. scielo.br
Future interdisciplinary research could focus on identifying the specific insect species that produce or respond to (3E)-(R)-4-Methyl-3-decen-5-ol. This would involve collaboration between chemists, entomologists, and ecologists. Once identified, the compound could be used in various IPM strategies, such as in traps for monitoring pest populations or for mating disruption. The use of species-specific chemical signals offers a significant advantage over broad-spectrum pesticides by minimizing the impact on non-target organisms.
Interactive Data Table: Properties of 4-Methyl-3-decen-5-ol
| Property | Value | Source |
| Molecular Formula | C11H22O | nih.govnih.gov |
| Molecular Weight | 170.29 g/mol | nih.gov |
| Appearance | Clear colorless to pale yellow liquid | ventos.com |
| Odor | Floral, green, fresh, violet, orris | ventos.com |
| Boiling Point | 227.85 °C at 101.325 kPa | chemicalbook.com |
| Flash Point | 98 °C | ventos.com |
| Solubility in Water | 92.000 mg/L | ventos.com |
Q & A
Q. What are the established synthetic routes for (3E)-(R)-4-methyl-3-decen-5-ol, and how can reaction conditions be optimized to enhance enantiomeric purity?
- Methodological Answer : The primary synthesis route involves hydroformylation of 1-decene with synthesis gas (CO/H₂) to produce undecaldehyde, with (3E)-(R)-4-methyl-3-decen-5-ol as a by-product . To optimize enantiomeric purity:
- Catalyst Selection : Use chiral ligands or nanoparticle-supported metal catalysts (e.g., Pt, Pd) to improve stereoselectivity .
- Reaction Parameters : Control temperature (60–100°C) and pressure (1–5 atm) to minimize side reactions.
- Purification : Employ fractional distillation or chiral stationary phase chromatography to isolate the target enantiomer.
Contradictions in yield vs. purity can arise from competing isomerization pathways; monitor via GC-MS or chiral HPLC .
Q. How can researchers confirm the stereochemical configuration of (3E)-(R)-4-methyl-3-decen-5-ol?
- Methodological Answer :
- Chiral HPLC : Pair with a chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to known standards.
- NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals, revealing diastereotopic interactions .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals of a derivative (e.g., brominated or acylated analog) .
Cross-validate results with computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts).
Advanced Research Questions
Q. What strategies resolve contradictory kinetic data for (3E)-(R)-4-methyl-3-decen-5-ol in catalytic oxidation studies?
- Methodological Answer : Discrepancies in kinetic parameters (e.g., rate constants, activation energies) may stem from:
- Catalyst Deactivation : Nanoparticle-supported catalysts (e.g., Pt/Al₂O₃) can sinter under oxidative conditions, altering active sites . Monitor via TEM and XPS pre-/post-reaction.
- Mass Transfer Limitations : Use slurry reactors or increase agitation to ensure uniform oxygen distribution .
- Statistical Analysis : Apply multivariate regression to decouple temperature and pressure effects. Replicate experiments with controlled variables (e.g., Arrhenius plots at fixed O₂ partial pressures) .
Q. How can computational modeling predict the behavior of (3E)-(R)-4-methyl-3-decen-5-ol in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects in non-polar solvents (e.g., hexane) to predict aggregation or hydrogen-bonding tendencies.
- DFT Calculations : Optimize transition states for oxidation pathways (e.g., ketone formation) and compare with experimental activation barriers .
- Docking Studies : Simulate interactions with enzyme active sites (e.g., alcohol dehydrogenases) to design biocatalytic derivatization routes.
Validate predictions using in situ IR spectroscopy or kinetic isotopic labeling (e.g., D₂O vs. H₂O in hydrolysis) .
Q. What advanced techniques characterize the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via LC-MS for oxidation by-products (e.g., 4-methyl-3-decen-5-one) .
- EPR Spectroscopy : Detect radical intermediates formed during autoxidation.
- Isothermal Calorimetry : Measure heat flow to quantify decomposition rates.
Data Analysis and Experimental Design
Q. How to design experiments analyzing the compound’s role in multi-step organic syntheses?
- Methodological Answer :
- Retrosynthetic Planning : Use (3E)-(R)-4-methyl-3-decen-5-ol as a chiral building block for pheromones or pharmaceuticals. Target C–C bond formations (e.g., Sonogashira coupling) by activating the alcohol group via tosylation .
- DoE (Design of Experiments) : Apply factorial designs to optimize coupling reactions (e.g., Pd/Cu catalyst ratios, solvent polarity).
- In-line Analytics : Use ReactIR to track intermediate formation in real time .
Contradiction Management
Q. How to address conflicting reports on the compound’s reactivity in aqueous vs. organic media?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
